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Introduction

Ivonescimab (also known as AK112 or SMT112) is a first-in-class, tetravalent bispecific
antibody engineered to simultaneously target Programmed Death-1 (PD-1) and Vascular
Endothelial Growth Factor (VEGF).[1][2][3] This dual-targeting mechanism is designed to inhibit
PD-1 mediated immunosuppression while also blocking tumor angiogenesis, a key pathway for
tumor growth.[2][4] A unigue characteristic of Ivonescimab is its cooperative binding; the
presence of VEGF enhances its binding affinity to PD-1, potentially increasing its avidity and
activity within the tumor microenvironment where both targets are often co-expressed.[4][5][6]

Receptor Occupancy (RO) assays are critical pharmacodynamic (PD) tools in drug
development, providing essential data on target engagement.[7][8][9] By quantifying the
proportion of a specific cell surface receptor bound by a therapeutic agent, RO assays help
inform dose selection, define pharmacokinetic/pharmacodynamic (PK/PD) relationships, and
assess whether a drug has achieved its desired level of target engagement.[7][8][10] Flow
cytometry is an ideal platform for RO assays due to its ability to perform rapid, single-cell
analysis on heterogeneous cell populations, such as peripheral blood mononuclear cells
(PBMCs).[7][11][12]

This document provides a detailed protocol for measuring the receptor occupancy of
Ivonescimab on the PD-1 receptor expressed on T lymphocytes using a competitive binding

flow cytometry assay.
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Principle of the Assay

The PD-1 receptor occupancy of lvonescimab is determined using a competitive displacement
assay. This method measures the amount of "free" or unoccupied PD-1 receptors on the cell
surface after in vitro incubation with lvonescimab.

The core principle involves:

Incubating PD-1-expressing cells with varying concentrations of unlabeled Ivonescimab.
 lvonescimab binds to the PD-1 receptors.

o Afluorescently-labeled anti-PD-1 detection antibody, which competes for the same binding
site as Ivonescimab, is added.

e The detection antibody can only bind to the PD-1 receptors that are not already occupied by
Ivonescimab.

e The Median Fluorescence Intensity (MFI) of the detection antibody is measured by flow
cytometry. A lower MFI indicates fewer available binding sites, and therefore, higher receptor

occupancy by lvonescimab.

The percentage of receptor occupancy (%RO) is calculated by comparing the MFI of the test
sample to the MFI of untreated (maximum binding) and fully saturated (minimum binding)

controls.

Signaling Pathway and Assay Logic

The following diagrams illustrate the PD-1/PD-L1 signaling pathway and the principle of the
competitive binding assay used to measure receptor occupancy.
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Caption: Ivonescimab blocks the PD-1 receptor, preventing PD-L1 binding and T-cell inhibition.
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Caption: Principle of the competitive binding assay for measuring receptor occupancy.
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Materials and Reagents

Reagent Vendor Catalog #
Ivonescimab (AK112) MedchemExpress HY-146055
Human TruStain FcX™ (Fc )
BioLegend 422302
Block)
PE Anti-Human CD279 (PD-1) )
_ BioLegend 329906
Antibody (Clone: EH12.2H7)
APC Anti-Human CD3 )
) BioLegend 300412
Antibody
FITC Anti-Human CD8 )
_ BioLegend 301006
Antibody
Fixable Viability Dye eFluor™ o
eBioscience 65-0865-14
780
Ficoll-Paque PLUS Cytiva 17-1440-02
RPMI 1640 Medium Gibco 11875093
Fetal Bovine Serum (FBS) Gibco 26140079
FACS Buffer (PBS + 2% FBS +
In-house prep N/A

0.1% Sodium Azide)

Experimental Protocol

This protocol details the steps for an in vitro receptor occupancy assay using healthy donor

PBMCs.

Cell Preparation

 |solate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation

according to the manufacturer's protocol.

e Wash the isolated PBMCs twice with cold PBS.

» Perform a cell count and assess viability using a hemocytometer and Trypan Blue.
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e Resuspend the cells in FACS buffer to a final concentration of 1 x 107 cells/mL.

Ivonescimab Incubation

e Prepare a serial dilution of lIvonescimab in FACS buffer. A suggested starting range is 0.01
pg/mL to 100 pg/mL.

e Aliquot 100 pL of the cell suspension (1 x 10° cells) into flow cytometry tubes.
e Add the serially diluted lvonescimab to the respective tubes.
e Include the following controls:

o Unstained Control: Cells only.

o Maximum Signal (0% RO): Cells with no lvonescimab.

o Minimum Signal (100% RO): Cells with a saturating concentration of unlabeled competing
anti-PD-1 antibody (or a high concentration of lvonescimab, e.g., 200 pg/mL).

 Incubate for 60 minutes at 4°C, protected from light.
Staining

e Without washing, add the pre-titrated amount of PE-conjugated anti-PD-1 detection antibody
to all tubes (except the unstained control).

¢ Add the surface marker antibody cocktail (Anti-CD3, Anti-CD8) and the fixable viability dye to
all tubes.

o Vortex gently and incubate for 30 minutes at 4°C, protected from light.
e Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 400 x g for 5 minutes.

» Resuspend the final cell pellet in 300-500 pL of FACS buffer for acquisition.

Flow Cytometry Acquisition

e Warm up and calibrate the flow cytometer using standardized beads.
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¢ Acquire samples, collecting at least 100,000 events in the lymphocyte gate for robust
analysis.
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Caption: Experimental workflow for the Ivonescimab PD-1 receptor occupancy assay.
Data Analysis
o Gating Strategy:
o Gate on single cells using FSC-A vs FSC-H.
o Gate on live cells using the viability dye.

o Gate on lymphocytes using FSC-A vs SSC-A.
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o Gate on T-cells (CD3+) and cytotoxic T-cells (CD3+/CD8+).

o Calculation of Receptor Occupancy:

o Determine the Median Fluorescence Intensity (MFI) of the PE channel (PD-1) for the

gated T-cell population in each sample.

o Calculate the % Receptor Occupancy (%RO) using the following formula:[13]

%RO =[ 1 - ( (MFI of Test Sample - MFI of Min Signal) / (MFI of Max Signal - MFI of Min

Signal) ) ] * 100

Example Data

The following table presents example data from an in vitro Ivonescimab PD-1 receptor

occupancy assay performed on healthy donor PBMCs, focusing on the CD8+ T-cell population.

Ivonescimab Conc.
PD-1 MFI (CD8+ T-Cells)

Calculated % Receptor

(ng/mL) Occupancy
0 (Max Signal) 4500 0%

0.01 4150 8.1%

0.1 3200 29.5%

1 1800 61.4%

10 650 87.5%

100 420 92.7%

200 (Min Signal) 400 100%

Note: Data are for illustrative purposes only.

Summary

This application note provides a comprehensive protocol for determining the PD-1 receptor

occupancy of lvonescimab by flow cytometry. The competitive binding assay described here is

© 2025 BenchChem. All rights reserved. 7/9

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9762804/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

a robust method for quantifying target engagement, a critical parameter for the preclinical and
clinical development of antibody-based therapeutics. Accurate RO measurements are essential
for establishing dose-response relationships and optimizing therapeutic strategies for novel
agents like lvonescimab.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1662734?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

